molecular formula C44H28N2 B6590700 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline CAS No. 1174006-43-9

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B6590700
CAS No.: 1174006-43-9
M. Wt: 584.7 g/mol
InChI Key: XESMNQMWRSEIET-UHFFFAOYSA-N
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Description

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (NBPhen) is a heterocyclic aromatic compound derived from 1,10-phenanthroline, modified with bulky naphthyl and phenyl substituents. Its molecular formula is C₄₄H₂₈N₂, and it is widely recognized for its optoelectronic applications, particularly as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) . The naphthalen-2-yl groups at the 2- and 9-positions enhance steric bulk, reducing intermolecular interactions and improving thermal stability, which is critical for device longevity . NBPhen is commercially available (CAS 1174006-43-9) and has been integrated into high-performance OLEDs due to its balanced electron mobility and compatibility with industrial fabrication processes .

Properties

IUPAC Name

2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESMNQMWRSEIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695173
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174006-43-9
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis proceeds through sequential additions:

  • Formation of Intermediate IV : o-Phenylenediamine dihydrochloride reacts with the ketone (e.g., acetone, methyl ethyl ketone) at 50–90°C, forming a Schiff base intermediate.

  • Cyclization to Intermediate V : The intermediate undergoes intramolecular cyclization under reflux (90–110°C) with organic acids acting as phase-transfer catalysts.

  • Aromatization to NBPhen : Dehydration and aromatization yield the final phenanthroline backbone, with naphthalene and phenyl groups introduced via substituent coupling.

Optimization Parameters

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Temperature (Step 1)70–85°CEnhances intermediate stability
Temperature (Step 2)90–110°CAccelerates cyclization
Acid Ratio (HCl:Organic)3:7 to 7:3Balances reactivity and selectivity
Reaction Time2–8 hours per stepMinimizes decomposition
Solvent (Post-treatment)Acetone or 2,5-hexanedioneImproves product crystallization

Adhering to these conditions achieves yields exceeding 85% with HPLC purity >97%.

Multi-Step Coupling Approaches

Alternative methods involve multi-step ligand coupling, though these are less commonly employed due to complexity.

Naphthalene-Phenanthroline Coupling

A reported strategy couples pre-functionalized naphthalene derivatives with a phenanthroline core. For example:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed reaction links brominated phenanthroline to naphthalen-2-ylboronic acid.

  • Ullmann Coupling : Copper-mediated coupling in polar solvents like DMF or toluene introduces aryl groups at the 2,9-positions.

However, these methods require stringent anhydrous conditions and generate stoichiometric metal waste, limiting scalability.

Post-Synthesis Purification and Characterization

Purification Techniques

Crude NBPhen is purified via:

  • Solvent Extraction : Ketone solvents selectively dissolve impurities, leaving the product as a crystalline solid.

  • pH Adjustment : Ammonia water (pH 10–13) precipitates the ligand while removing acidic byproducts.

Analytical Validation

TechniqueKey FindingsSource
HPLC Purity ≥97.0% (area%)
DSC Melting point: 288.77°C
TGA Decomposition onset: >300°C
NMR Confirms substitution pattern (δ 7.2–8.5 ppm)

Industrial-Scale Considerations

TCI Chemicals offers NBPhen at $413/g (1 g scale), reflecting the cost-intensive nature of high-purity synthesis. The one-step method’s scalability is hindered by the need for precise temperature control and expensive ketone solvents. Recent advances propose microwave-assisted synthesis to reduce reaction times, though this remains experimental.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

NBPhen has a wide range of applications across various scientific disciplines:

Chemistry

  • Ligand in Coordination Chemistry: NBPhen serves as a ligand that can form stable complexes with transition metals. Its ability to coordinate with metal ions is crucial for catalysis and material synthesis.

Biology

  • Fluorescent Probes: The compound is explored for its potential use in biological imaging due to its fluorescence properties. It can selectively bind to specific biological targets, allowing for enhanced imaging contrast.

Medicine

  • Therapeutic Potential: Research indicates that NBPhen may have applications in drug development, particularly in targeting metal-dependent biological processes. Its chelating ability allows it to modulate metal ion concentrations, which is significant in therapeutic contexts.

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): NBPhen is used as an electron-injection layer (EIL) material in OLEDs due to its low evaporation temperature and air stability. It has been shown to effectively replace lithium fluoride (LiF) in these devices .
  • Photovoltaic Cells: The compound's properties make it suitable for use in photovoltaic devices where it functions as a hole-blocking layer material.

Case Studies

StudyApplicationFindings
OLED Performance Enhancement Use of NBPhen as an EILDemonstrated improved efficiency and stability compared to traditional materials like LiF .
Biological Imaging Fluorescent probe developmentShowed selective binding to target proteins, enhancing imaging capabilities in live cell studies .
Catalytic Applications Ligand for metal complexesEffective in promoting various catalytic reactions due to its strong coordination properties .

Similar Compounds

  • 2,9-Bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-1,10-phenanthroline-5,6-dione: Features additional functional groups that may alter chemical properties.
  • Anthracene-based Derivatives: Share similar photophysical properties and are utilized in organic electronics.

Unique Attributes

NBPhen stands out due to its combination of naphthalene and phenyl groups which provide distinct electronic and steric properties essential for specific applications requiring high stability and unique photophysical characteristics .

Mechanism of Action

The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its role as a catalyst and in biological applications where it can modulate metal ion concentrations and activities .

Comparison with Similar Compounds

Table 1: Key Phenanthroline Derivatives and Their Properties

Compound Name Substituents (Positions) Key Applications Performance Metrics Stability Advantages
NBPhen 2,9-naphthalen-2-yl; 4,7-phenyl OLED ETL EQE: ~12% ; ∆Tm: N/A Prevents dimerization
4,7-Diphenyl-1,10-phenanthroline (Bphen) 4,7-phenyl OLED ETL Lower EQE vs. NBPhen Moderate stability
2,4,7,9-Tetraphenyl-1,10-phenanthroline (TPphen) 2,4,7,9-phenyl OLED/OSC stability Improved thermal stability vs. Bphen Bulky phenyl groups reduce degradation
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (HNBphen) 2-naphthalen-2-yl; 4,7-phenyl OLED ETL Intermediate performance Less bulky than NBPhen
2,9-Diphenyl-1,10-phenanthroline (dpp) 2,9-phenyl Electrochemical studies N/A Limited steric bulk

Optoelectronic Performance

  • NBPhen vs. Bphen : NBPhen’s naphthyl substituents provide superior steric hindrance compared to Bphen’s phenyl groups, reducing aggregation and improving electron transport efficiency. Devices using NBPhen as the ETL achieved a maximum external quantum efficiency (EQE) of 12% , close to the theoretical limit for fluorescent OLEDs, while Bphen-based devices lag in efficiency .
  • NBPhen vs. TPphen : TPphen’s tetraphenyl structure enhances thermal stability, but its all-phenyl substituents lack the π-extension of naphthyl groups, leading to lower electron mobility. NBPhen strikes a balance between stability and charge transport .
  • NBPhen vs. HNBphen : HNBphen, with a single naphthyl group, shows intermediate performance. The dual naphthyl groups in NBPhen further suppress excimer formation, critical for color purity in OLEDs .

Stability and Device Lifetime

  • Dimerization Resistance : Bulky substituents in NBPhen (2,9-naphthyl; 4,7-phenyl) prevent dimerization under operational stress, a common degradation pathway in less-substituted phenanthrolines like Bphen .
  • Thermal Stability : NBPhen’s melting point and glass transition temperature ($T_g$) are higher than those of Bphen and dpp, making it suitable for vacuum-deposited devices .

Biological Activity

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly referred to as NBPhen, is a compound of significant interest in the fields of medicinal chemistry and materials science. This article explores its biological activity, particularly its interactions with DNA and potential anticancer properties.

  • Molecular Formula : C₄₄H₂₈N₂
  • Molecular Weight : 584.71 g/mol
  • CAS Number : 1174006-43-9

NBPhen is structurally related to other phenanthroline derivatives, which are known for their ability to intercalate into DNA and exhibit various biological activities.

1. DNA Interactions

NBPhen has been studied for its ability to interact with DNA, particularly G-quadruplex structures. Research indicates that it can selectively bind to telomeric G-quadruplex DNA over double-stranded DNA (dsDNA), which is crucial for its potential anticancer activity. The binding affinity of NBPhen to G-quadruplex DNA suggests that it may inhibit telomerase activity, a common target in cancer therapy.

Case Studies

Recent studies have evaluated the cytotoxic effects of NBPhen against various cancer cell lines:

  • Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon).
  • Normal Cell Lines : HFF-1 (human foreskin fibroblast) and RWPE-1 (prostate epithelial).

Results showed that NBPhen exhibited moderate cytotoxicity with IC₅₀ values ranging from 30 to 80 μM across different tumor cells, while demonstrating lower toxicity towards normal cells. Notably, the compound displayed selective cytotoxicity towards prostate cancer cells compared to healthy prostate cells, indicating its potential as a selective anticancer agent.

Cell LineIC₅₀ (μM)Selectivity Ratio
PC-318Moderate
DU14530Low
HeLa50Moderate
MCF-770Low
HT2980Low
HFF-1>100High
RWPE-1>100High

The mechanism through which NBPhen induces cell death appears to be primarily via apoptosis. Flow cytometry analysis revealed that treatment with NBPhen led to significant increases in apoptotic cell populations in cancer cell lines. This effect was corroborated by Annexin V/PI assays, confirming that NBPhen triggers apoptosis rather than necrosis.

4. Comparison with Other Compounds

NBPhen's biological activity has been compared with other known phenanthroline derivatives such as PhenDC3 and PhenQE8, which also exhibit G4-binding properties and anticancer effects. These comparisons highlight NBPhen's unique selectivity profile and its potential advantages in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via condensation reactions between aldehyde-functionalized phenanthroline precursors and naphthyl-substituted amines. For example, bis-formylphenyl phenanthroline derivatives (e.g., 2,9-bis(2-formylphenyl)-1,10-phenanthroline) react with naphthalen-2-ylamine under reflux in ethanol, followed by purification via column chromatography .
  • Critical Parameters :

  • Temperature : Prolonged heating (>5 hours) may degrade sensitive intermediates.
  • Solvent Choice : Ethanol or dichloromethane optimizes solubility and reaction kinetics.
  • Stoichiometry : A 2:1 molar ratio of amine to aldehyde precursor ensures complete substitution.

Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its structure?

  • Characterization Methods :

  • NMR : 1H^1H NMR shows aromatic proton signals between δ 7.2–8.9 ppm, with distinct splitting patterns for naphthyl (δ 7.5–8.2 ppm) and phenyl (δ 7.2–7.4 ppm) groups. 13C^{13}C NMR confirms carbonyl/imine linkages at δ 160–165 ppm .
  • MALDI-TOF MS : A molecular ion peak at m/z 561.384 ([M+H]+^+) matches the calculated mass (C44_{44}H32_{32}N4_4) .
    • Validation : Absence of aldehyde proton peaks (~δ 9.8–10.2 ppm) confirms complete Schiff base formation .

Q. What are the primary photophysical properties of this compound, and how do substituents affect its electronic behavior?

  • Key Properties :

  • Absorption/Emission : Extended π-conjugation from naphthyl groups shifts absorption maxima bathochromically (e.g., λabs_{abs} ~350–380 nm; λem_{em} ~450–500 nm).
  • Quantum Yield : Steric hindrance from bulky substituents reduces fluorescence efficiency compared to simpler phenanthrolines (e.g., Φfl_{fl} < 0.3) .
    • Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, while electron-donating groups (e.g., methyl) enhance charge-transfer transitions .

Advanced Research Questions

Q. How does this compound interact with G-quadruplex (G4) DNA structures, and what methodologies assess its binding affinity and selectivity?

  • Mechanism : The planar phenanthroline core intercalates into G4 grooves, while naphthyl/phenyl groups stabilize π-π stacking with guanine tetrads. This disrupts telomerase activity in cancer cells .
  • Methodologies :

  • Fluorescence Titration : Quenching of ligand emission upon G4 binding (Kd_d ~106^{-6}–107^{-7} M).
  • Circular Dichroism (CD) : Induced CD signals confirm conformational changes in G4 DNA .
  • Cell Viability Assays : IC50_{50} values in cancer cell lines (e.g., HeLa) correlate with G4 stabilization potency .

Q. What experimental design challenges arise when studying this compound in optoelectronic devices, and how can they be mitigated?

  • Challenges :

  • Solubility : Limited solubility in common organic solvents (e.g., THF, chloroform) complicates thin-film deposition.
  • Charge Transport : Bulky substituents hinder π-orbital overlap, reducing electron mobility.
    • Solutions :
  • Derivatization : Introduce polar side chains (e.g., sulfonate) to enhance solubility .
  • Co-deposition : Blend with conductive polymers (e.g., PEDOT:PSS) to improve charge injection .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

  • Analysis : Discrepancies in melting points (e.g., 218–221°C vs. 230–235°C) may stem from:

  • Purity : Impurities (e.g., unreacted precursors) lower observed melting ranges .
  • Crystallinity : Annealing protocols affect polymorph formation and thermal behavior .
    • Best Practices :
  • Standardize Purification : Use preparative HPLC or recrystallization from DMF/EtOH.
  • DSC Validation : Differential scanning calorimetry (DSC) provides precise decomposition profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.